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molecular formula C12H19N3O2 B8330722 6-Isobutyl-2-(isopropylamino)pyrimidine-4-carboxylic acid

6-Isobutyl-2-(isopropylamino)pyrimidine-4-carboxylic acid

Cat. No. B8330722
M. Wt: 237.30 g/mol
InChI Key: AVZFADYPXJCVSS-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

The title compound is obtained as a beige solid (103 mg) in analogy to 2-methylamino-6-propyl-pyrimidine-4-carboxylic acid starting from 6-isobutyl-2-methanesulfonyl-pyrimidine-4-carboxylic acid and isopropylamine; LC-MS: tR=0.77 min, [M+H]+=238.04.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CNC1N=C(C(O)=O)[CH:6]=[C:5]([CH2:12]CC)[N:4]=1.[CH2:15]([C:19]1[N:24]=[C:23](S(C)(=O)=O)[N:22]=[C:21]([C:29]([OH:31])=[O:30])[CH:20]=1)[CH:16]([CH3:18])[CH3:17].C(N)(C)C>>[CH2:15]([C:19]1[N:24]=[C:23]([NH:4][CH:5]([CH3:12])[CH3:6])[N:22]=[C:21]([C:29]([OH:31])=[O:30])[CH:20]=1)[CH:16]([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=NC(=CC(=N1)C(=O)O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC(=NC(=N1)NC(C)C)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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